Cyclohexyl dimethylphenylsilyl ether
Description
Cyclohexyl dimethylphenylsilyl ether is a silyl ether derivative featuring a cyclohexyl group bonded to a dimethylphenylsilyl moiety via an oxygen atom. This compound is synthesized through hydrosilylation reactions, often employing fluorous rhodium catalysts under monophasic or biphasic conditions. For instance, Dinh and Gladysz (2004) reported a high-yield synthesis (88–97%) using CF₃C₅F₁₁–hexanes or cyclohexanone as solvents, achieving turnover numbers (TON) up to 4,400 under optimized conditions . The compound’s stability and reactivity make it valuable in catalytic applications, particularly in transfer hydrogenolysis and asymmetric synthesis.
Properties
CAS No. |
65335-82-2 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
cyclohexyloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-8,11-13H,3,5-6,9-10H2,1-2H3 |
InChI Key |
KTQJATYDZGYRGU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl dimethylphenylsilyl ether can be synthesized through hydrosilylation reactions. One common method involves the addition of dimethylphenylsilane to cyclohexanone in the presence of a rhodium catalyst. The reaction is typically conducted under biphasic conditions at temperatures around 28-40°C .
Industrial Production Methods: Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl dimethylphenylsilyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ether into silanes.
Substitution: The ether can participate in nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave the ether bond.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
Cyclohexyl dimethylphenylsilyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl dimethylphenylsilyl ether involves the cleavage of the ether bond under acidic conditions. The strong acid protonates the ether oxygen, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product . This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the substrate.
Comparison with Similar Compounds
Cyclohexyl Phenyl Ether (CAS 2206-38-4)
Structural Features : Cyclohexyl phenyl ether consists of a cyclohexyl group linked to a phenyl group via an oxygen atom. It is a simple aromatic ether with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.26 g/mol .
Reactivity and Stability :
- Under high-temperature/high-pressure aqueous conditions (250°C), cyclohexyl phenyl ether undergoes hydrolysis or rearrangement, but its stability is comparable to other dialkyl sulfides and ketones .
- In acid-catalyzed environments (e.g., polyphosphoric acid), it decomposes into phenol and cyclohexyl cations, which further alkylate aromatic rings, yielding cyclohexylphenols . Applications: Primarily used as a solvent or intermediate in organic synthesis due to its low water solubility and compatibility with organic solvents .
Chloromethyl Cyclohexyl Ether
Structural Features: This ether contains a chloromethyl substituent on the cyclohexyl ring, enhancing its electrophilicity. Reactivity: The chlorine atom facilitates nucleophilic substitution reactions, making it useful in alkylation processes.
Cyclohexyl Methyl Ether
Structural Features : A simple aliphatic ether with a cyclohexyl and methyl group.
Physical Properties : Boiling points range from 170–194°C depending on the isomer, with densities ~0.86–0.93 g/cm³ .
Reactivity : Less stable under acidic conditions compared to silyl ethers, as evidenced by its propensity to form trifluoroacetates in the presence of triethylsilane/CF₃COOH .
Other Silyl Ethers
General Reactivity: Silyl ethers are prone to slower hydrolysis compared to alkyl ethers, often requiring acidic or basic catalysts. For example, Dowex 50WX4-200 in methanol cleaves silyl ethers but yields complex by-products in some cases . This compound: Exhibits superior stability and selectivity in hydrosilylation reactions, achieving high TON values (up to 4,400) without significant catalyst degradation .
Key Research Findings
Catalytic Efficiency : this compound outperforms traditional silyl ethers in fluorous biphasic systems, enabling recyclable catalysis with minimal yield loss over four cycles .
Thermal Stability : Cyclohexyl phenyl ether decomposes at 250°C, while the dimethylphenylsilyl analog likely exhibits higher thermal resilience due to the robust Si–O bond .
Acid Resistance : Unlike cyclohexyl phenyl ether, which degrades in polyphosphoric acid, silyl ethers like this compound resist hydrolysis under mild acidic conditions .
Q & A
Q. What synthetic methodologies are effective for preparing cyclohexyl dimethylphenylsilyl ether?
this compound can be synthesized via silylation reactions. A key method involves converting primary benzyl ethers to dimethylphenylsilyl ethers using specific silylating agents under controlled conditions . Additionally, optimized protocols for silyl ether formation, such as nucleophilic substitution or catalytic activation, may be adapted from analogous silyl ether syntheses. For example, oxidative aromatization with vanadium-based catalysts (e.g., VO(OEt)Cl₂) has been used for related silyl ether derivatives, though solvent choice and reaction time require careful optimization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. The dimethylphenylsilyl group exhibits distinct proton and carbon signals, such as upfield-shifted methyl groups and aromatic protons from the phenyl substituent. Combustion analysis (±0.2% for C, H, and F) and mass spectrometry further corroborate purity and molecular weight .
Q. What stability precautions are necessary when handling this compound in laboratory settings?
The compound’s lability under acidic or high-temperature conditions necessitates inert atmospheres (e.g., N₂/Ar) and anhydrous solvents. Storage at low temperatures (e.g., –20°C) in amber vials minimizes hydrolysis. Safety protocols should align with SDS guidelines for silyl ethers, including eye protection and fume hood use, as dimethylphenylsilyl groups may release hazardous byproducts during cleavage .
Advanced Research Questions
Q. How does the lability of the dimethylphenylsilyl group influence reaction pathways in catalytic systems?
The dimethylphenylsilyl ether’s susceptibility to cleavage under specific conditions (e.g., acidic or nucleophilic environments) enables its use as a protecting group. For instance, in entry 4 of , dimethylphenylsilyl ether reacted under optimized conditions to yield a 4:1 product ratio of dichloride to carbonate, highlighting its reactivity compared to bulkier silyl groups (e.g., triethylsilyl). Solvent polarity and concentration significantly affect reaction outcomes, with higher polarity favoring ionic intermediates .
Q. What strategies resolve contradictions in product distributions when using this compound in multi-step syntheses?
Divergent product ratios (e.g., syn/anti isomers) may arise from competing reaction mechanisms (SN2 vs. SN1/E1). Systematic analysis of solvent effects, temperature, and catalyst loading can clarify mechanistic pathways. For example, demonstrates that dichloromethane at 0.1 M concentration maximizes dichloride formation, whereas higher concentrations favor carbonate byproducts. Kinetic vs. thermodynamic control should be evaluated via time-course studies .
Q. How do steric and electronic properties of the dimethylphenylsilyl group impact its utility in organometallic reactions?
The dimethylphenylsilyl group balances steric bulk (from the phenyl ring) and electron-donating capacity (from methyl groups), making it suitable for stabilizing transition-metal complexes. Its moderate size allows for regioselective transformations, such as allylic substitutions or cross-couplings. Comparative studies with bulkier silyl groups (e.g., diphenylmethylsilyl) reveal enhanced reaction rates for dimethylphenylsilyl derivatives due to reduced steric hindrance .
Q. What catalytic systems enhance the deprotection or functionalization of this compound?
Fluoride-based reagents (e.g., TBAF) are commonly used for silyl ether cleavage, but transition-metal catalysts (e.g., Pd or Ru complexes) enable selective transformations without full deprotection. notes that vanadium catalysts facilitate oxidative transformations, while acidic ion-exchange resins can achieve selective cleavage in multi-functional molecules. Mechanistic studies using DFT calculations or isotopic labeling may further elucidate catalytic cycles .
Methodological Notes
- Data Interpretation : When analyzing contradictory results, correlate reaction variables (solvent, temperature) with intermediates detected via in-situ spectroscopy (e.g., IR or GC-MS) .
- Safety Compliance : Adhere to GHS and ZDHC MRSL guidelines for waste disposal, particularly for silyl-containing byproducts .
- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
